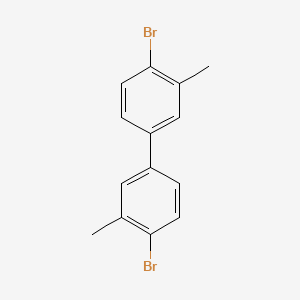

4,4'-Dibromo-3,3'-dimethylbiphenyl

描述

4,4'-Dibromo-3,3'-dimethylbiphenyl is a useful research compound. Its molecular formula is C14H12Br2 and its molecular weight is 340.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4,4'-Dibromo-3,3'-dimethylbiphenyl is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings. The compound's structure, characterized by two bromine atoms and two methyl groups on a biphenyl scaffold, suggests various interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C14H12Br2. The presence of bromine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors, affecting signal transduction pathways.

- Oxidative Stress Modulation : Research indicates that it can influence oxidative stress levels in cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antioxidant Activity : A study demonstrated that this compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cellular models.

- Cytotoxic Effects : In vitro studies revealed that this compound induces cytotoxicity in cancer cell lines through apoptosis pathways. The compound was found to activate caspase cascades leading to programmed cell death .

- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective effects against neurodegenerative diseases by modulating inflammatory responses in neuronal cells .

Data Summary Table

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 4,4'-Dichloro-3,3'-dimethylbiphenyl and 4,4'-Difluoro-3,3'-dimethylbiphenyl, this compound shows unique biological profiles due to the bromine substituents. Brominated compounds often exhibit enhanced lipophilicity and bioavailability compared to their chlorinated or fluorinated counterparts.

科学研究应用

Chemical Synthesis

1. Intermediate in Organic Synthesis

4,4'-Dibromo-3,3'-dimethylbiphenyl serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromine substituents facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes it valuable in creating diverse chemical derivatives for pharmaceutical applications .

2. Photochemical Applications

Recent studies have highlighted the role of this compound in developing advanced photoresponsive materials. It has been utilized in the synthesis of bi-photochromic compounds that exhibit unique photochemical behavior when subjected to two-photon absorption processes. These materials are significant for applications in optical devices and sensors .

Biological Research

1. Potential Biological Activities

Research is ongoing to evaluate the biological activities of this compound and its derivatives. Preliminary studies suggest that this compound may interact with various biomolecules, leading to potential therapeutic applications. Its structural characteristics allow it to engage with specific molecular targets, which is crucial for drug development .

2. Toxicological Studies

Toxicological assessments have been performed to understand the safety profile of this compound. These studies are essential for evaluating its suitability for use in pharmaceuticals and other applications where human exposure may occur. The compound's effects on cellular systems and potential carcinogenicity are subjects of ongoing investigation .

Material Science

1. Specialty Chemicals Production

In industrial settings, this compound is used in producing specialty chemicals. Its unique properties make it suitable for creating high-performance materials used in coatings, adhesives, and electronic components .

2. Polymer Chemistry

The compound has been explored as a building block for synthesizing polymers with specific properties. By incorporating this compound into polymer matrices, researchers can tailor the mechanical and thermal properties of the resulting materials for various applications .

Case Studies

-

Synthesis of Bi-photochromic Compounds

- Researchers synthesized bi-photochromic compounds using this compound as a core structure. The study focused on modulating the distance and dihedral angles between biradical units to control photochemical behavior effectively.

-

Pharmaceutical Intermediate Development

- A case study highlighted the use of this compound in synthesizing novel pharmaceutical agents targeting specific biological pathways. The intermediate's ability to facilitate complex reactions was pivotal in developing these new therapies.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atoms in 4,4'-dibromo-3,3'-dimethylbiphenyl serve as potential leaving groups, enabling nucleophilic substitution under specific conditions.

Key Reactions:

-

Amination : Reaction with methylamine in ethanol at 50°C replaces bromine atoms with amine groups, yielding derivatives like 6,6'-dibromo-4,4'-dimethylbiphenyl-2,2'-bis(N-methyloxamide) (78% yield). Triethylamine is often used as an acid scavenger in such reactions .

-

Oxalylation : Treatment with ethyloxalyl chloride in tetrahydrofuran (THF) forms diethyl 2,2'-dibromo-4,4'-dimethylbiphenyl-6,6'-dioxamate (86% yield) .

Reagents and Conditions:

| Reaction Type | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Amination | Methylamine, Triethylamine | Ethanol | 50°C | 78% | |

| Oxalylation | Ethyloxalyl chloride | THF | 0°C → 65°C | 86% |

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, leveraging bromine's reactivity.

Ullmann Coupling:

-

In the presence of copper catalysts, this compound undergoes homo-coupling to form extended biphenyl structures. Electron-withdrawing groups (e.g., bromine) in the para position enhance reactivity in such reactions .

Suzuki-Miyaura Coupling:

-

The bromine atoms can be replaced by aryl/heteroaryl groups using palladium catalysts. For example, coupling with phenylboronic acid derivatives generates asymmetrically substituted biphenyls .

Reduction:

-

Bromine atoms can be reduced to hydrogen using agents like lithium aluminum hydride (LiAlH₄), yielding 3,3'-dimethylbiphenyl. This is less common due to competing side reactions .

Oxidation:

-

Methyl groups at the meta positions are resistant to oxidation under mild conditions. Strong oxidizing agents (e.g., KMnO₄) may oxidize methyl to carboxyl groups, but no direct examples are documented.

Comparative Reactivity

The reactivity of this compound differs from analogs:

| Compound | Reactivity in Ullmann Coupling | Preferred Substitution Site |

|---|---|---|

| 4,4'-Dibromo-3,3'-dimethyl | Moderate | Para (Br) |

| 2,2'-Dibromobiphenyl | High | Ortho (Br) |

| 4,4'-Dichlorobiphenyl | Low | Para (Cl) |

Electron-withdrawing groups (Br > Cl) and steric effects (methyl groups) modulate reactivity .

Mechanistic Insights

-

Steric Effects : Methyl groups at the meta positions hinder electrophilic attack at adjacent positions, directing substitutions to the para-bromine sites .

-

Electronic Effects : Bromine’s electron-withdrawing nature activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic substitution .

属性

IUPAC Name |

1-bromo-4-(4-bromo-3-methylphenyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBAZUTXTOLIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610203 | |

| Record name | 4,4'-Dibromo-3,3'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61794-96-5 | |

| Record name | 4,4'-Dibromo-3,3'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。